

5-Chloropyridin-3,4,6-d3-2-amine chemical structure and analysis

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Compound of Interest

Compound Name: 5-Chloropyridin-3,4,6-d3-2-amine

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An In-Depth Technical Guide to 5-Chloropyridin-3,4,6-d3-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyridin-3,4,6-d3-2-amine (CAS No. 1093384-99-6) is the deuterated form of 2-Amino-5-chloropyridine.[1][2][3] As a stable isotope-labeled (SIL) compound, it serves as a critical tool in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[4][5] Its primary application is as an internal standard for the precise quantification of its non-labeled counterpart, 2-amino-5-chloropyridine, or related drug molecules in complex biological matrices.[4][6]

The incorporation of deuterium atoms results in a molecule that is chemically identical to the analyte but has a higher mass.[7] This property is ideal for mass spectrometry, allowing the internal standard to be distinguished from the analyte while ensuring both exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization.[5] This co-elution corrects for variability in sample preparation and matrix effects, leading to highly accurate and reproducible pharmacokinetic and drug metabolism data.[4][8] Furthermore, 2-amino-5-chloropyridine is a known intermediate in the synthesis of the hypnotic agent zopiclone and a decomposition product of eszopiclone, making this labeled standard valuable in stability and metabolic studies of these pharmaceuticals.[9][10]



Chemical Structure and Physicochemical Properties

The key structural feature of **5-Chloropyridin-3,4,6-d3-2-amine** is the substitution of three hydrogen atoms on the pyridine ring with deuterium atoms at positions **3**, **4**, and **6**.

Structure:

The image you are requesting does not exist or is no longer available.

Figure 1: Chemical Structure of 5-Chloropyridin-3,4,6-d3-2-amine

Quantitative and physicochemical data for the compound are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1093384-99-6	[11]
Molecular Formula	C ₅ H ₂ D ₃ CIN ₂	[1]
Molecular Weight	131.58 g/mol	[1]
Appearance	White to off-white or slightly yellow solid	[11][12]
Solubility	Soluble in DMSO (Slightly), Methanol (Very Slightly), Alcohols, Ethers	[11]
Boiling Point	127-128°C / 11 mmHg (for non-deuterated analog)	[10]
Melting Point	135-138°C (for non-deuterated analog)	[12]

Synthesis and Purification

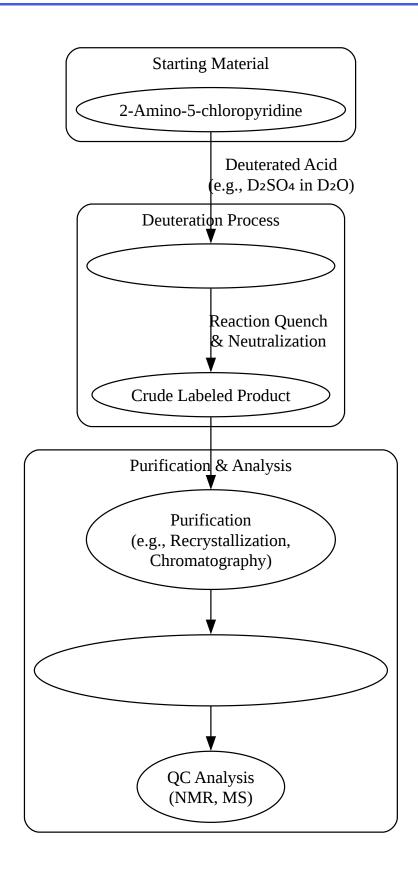






The synthesis of **5-Chloropyridin-3,4,6-d3-2-amine** typically involves the deuteration of the readily available starting material, 2-amino-5-chloropyridine.[11] While specific proprietary methods may vary, a general approach involves an acid-catalyzed hydrogen-deuterium exchange reaction in a deuterated solvent.





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Representative Experimental Protocol: Synthesis

This protocol is a representative method based on general procedures for hydrogen-deuterium exchange on aromatic amines.

- Reaction Setup: In a sealed, heavy-walled glass reactor, dissolve 2-amino-5-chloropyridine (1.0 eq) in deuterated water (D₂O).
- Catalysis: Carefully add deuterated sulfuric acid (D₂SO₄, 0.2 eq) to the mixture while cooling in an ice bath.
- Heating: Seal the reactor and heat to 120-140°C for 24-48 hours with constant stirring. The
 progress of the exchange can be monitored by taking small aliquots and analyzing via ¹H
 NMR to observe the disappearance of protons at positions 3, 4, and 6.
- Work-up: After cooling to room temperature, slowly neutralize the reaction mixture with a sodium carbonate solution until the pH is approximately 8.
- Extraction: Extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers.
- Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
- Verification: Confirm the structure and isotopic purity of the final product using NMR and mass spectrometry.

Chemical Analysis

A robust analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of **5-Chloropyridin-3,4,6-d3-2-amine**.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of analysis for this compound, both for its characterization and its application as an internal standard.



- Expected Molecular Ion: The molecular formula C₅H₂D₃ClN₂ results in a monoisotopic mass of approximately 131.58 Da. In MS analysis, the molecular ion peak (M+) will be observed at m/z corresponding to this mass. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 (for ³⁷Cl) that is approximately one-third the intensity of the M+ peak (for ³⁵Cl).
- Fragmentation: Electron ionization (EI-MS) of aromatic amines typically involves alphacleavage.[13][14] For this molecule, fragmentation would likely involve the loss of radicals or neutral molecules from the pyridine ring structure. The fragmentation pattern is expected to be similar to its non-deuterated analog but with mass shifts corresponding to the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the positions of deuterium incorporation.

- ¹H NMR: The proton NMR spectrum is expected to be simple. The signals corresponding to the protons at positions 3, 4, and 6 of 2-amino-5-chloropyridine will be absent or significantly reduced in intensity. The primary remaining signals would be from the amine (-NH₂) protons and any residual, non-exchanged protons on the ring.
- ¹³C NMR: The carbon spectrum will show signals for all five carbons in the pyridine ring. The carbons bonded to deuterium (C3, C4, C6) may exhibit triplet splitting due to coupling with deuterium (spin I=1) and will show a characteristic upfield shift compared to the non-deuterated analog.
- ²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the compound and is the separation technique used when the compound is employed as an internal standard in quantitative bioanalysis.[15]



Parameter	Description
Column	C18 Reverse Phase (e.g., 150 x 4.6 mm, 2.7 μm)
Mobile Phase	A: Water with 0.1% Formic Acid or Phosphoric Acid (pH 3) B: Acetonitrile (MeCN)
Gradient	Isocratic or gradient elution (e.g., 50:50 A:B)
Flow Rate	0.7 - 1.0 mL/min
Column Temperature	40°C
Detection	UV at 254 nm or Mass Spectrometry (MS)
Table based on methods for the non-deuterated analog.[15][16][17]	

Representative Experimental Protocol: HPLC-MS/MS Analysis

This protocol describes the use of the title compound as an internal standard (IS) for quantifying an analyte (e.g., 2-amino-5-chloropyridine) in a biological matrix like plasma.

- Sample Preparation: To 100 μ L of plasma sample, add 10 μ L of the internal standard working solution (**5-Chloropyridin-3,4,6-d3-2-amine** in methanol).
- Protein Precipitation: Add 300 μL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.
- Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Injection: Transfer the supernatant to an HPLC vial and inject 5-10 μ L into the LC-MS/MS system.
- LC Separation: Use the HPLC conditions outlined in the table above.
- MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.



- Analyte Transition: Monitor the specific parent-to-daughter ion transition for 2-amino-5chloropyridine.
- IS Transition: Monitor the specific parent-to-daughter ion transition for 5-Chloropyridin-3,4,6-d3-2-amine (e.g., m/z 132 -> fragment).
- Quantification: Calculate the analyte concentration based on the peak area ratio of the analyte to the internal standard against a standard curve.

Application in Drug Development

The primary role of **5-Chloropyridin-3,4,6-d3-2-amine** in drug development is as an ideal internal standard for quantitative bioanalysis, a critical component of pharmacokinetic (PK) studies.[4][5]

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Safety and Handling

While specific safety data for the deuterated compound is limited, it should be handled with the same precautions as its non-deuterated analog, 2-amino-5-chloropyridine.[11]

- Hazards: Harmful if swallowed and may cause skin and eye irritation.[11]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and oxidizing agents.[11]

Conclusion

5-Chloropyridin-3,4,6-d3-2-amine is a specialized chemical tool indispensable for modern drug development and bioanalytical chemistry. Its utility as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the quantification of related analytes in complex biological systems. This guide provides a foundational understanding of its



synthesis, analysis, and critical application, serving as a valuable resource for researchers dedicated to advancing pharmaceutical science.

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